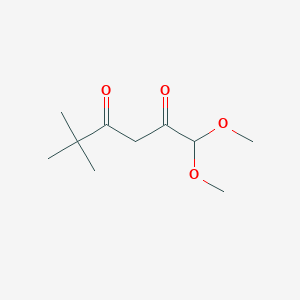
1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione: is an organic compound with the molecular formula C10H18O4 It is a derivative of hexane, characterized by the presence of two methoxy groups and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylhexane-2,4-dione with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the dimethoxy derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and crystallization, is crucial to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological properties, making it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional groups make it valuable for creating tailored chemical products .
Mecanismo De Acción
The mechanism of action of 1,1-dimethoxy-5,5-dimethylhexane-2,4-dione involves its interaction with various molecular targets. The compound’s methoxy and ketone groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can influence biochemical pathways and cellular processes, leading to potential biological effects .
Comparación Con Compuestos Similares
5,5-Dimethylhexane-2,4-dione: This compound lacks the methoxy groups present in 1,1-dimethoxy-5,5-dimethylhexane-2,4-dione, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-5,5-dimethylhexane-2,4-dione: The presence of trifluoromethyl groups in this compound significantly alters its electronic properties and reactivity compared to this compound
Uniqueness: this compound is unique due to its specific combination of functional groups. The presence of both methoxy and ketone groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H18O4 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1,1-dimethoxy-5,5-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)8(12)6-7(11)9(13-4)14-5/h9H,6H2,1-5H3 |
Clave InChI |
KJOVBBSTEFWAQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CC(=O)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




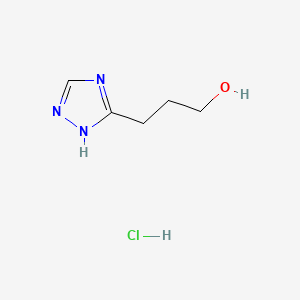
![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)


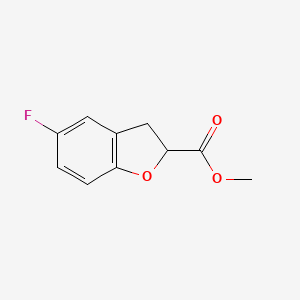
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoicacid](/img/structure/B13636117.png)
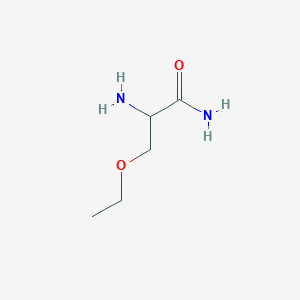

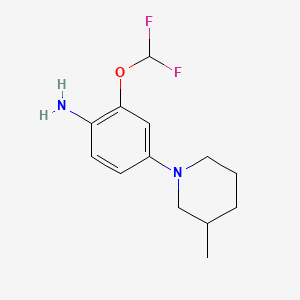
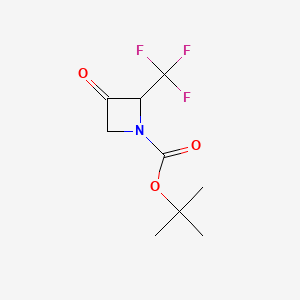
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636161.png)
